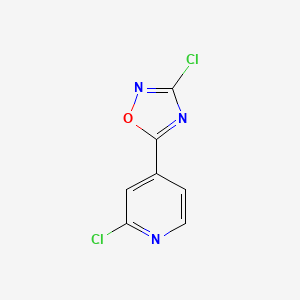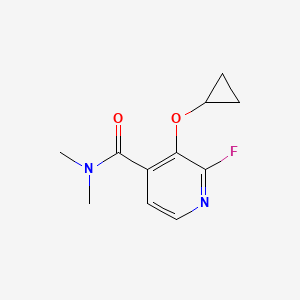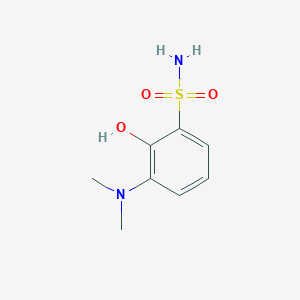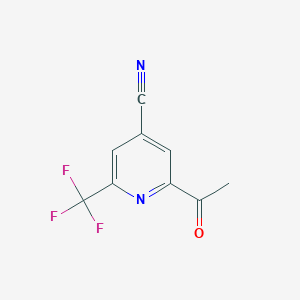![molecular formula C5H3ClN4 B14847030 3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14847030.png)
3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and nitrogen atoms in its structure imparts unique chemical properties that make it a valuable compound for research and industrial applications.
Méthodes De Préparation
The synthesis of 3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can be initiated from pyrrole derivatives, which undergo cyclization with hydrazine derivatives to form the triazine ring. Another method involves the use of bromohydrazone intermediates, which are cyclized to yield the desired compound. Industrial production methods may involve multistep synthesis processes, including the use of transition metal catalysts to facilitate the formation of the triazine ring .
Analyse Des Réactions Chimiques
3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine undergoes various chemical reactions, including substitution, oxidation, and reduction. In substitution reactions, the chlorine atom can be replaced by other substituents, such as alkyl or aryl groups, under appropriate conditions. Oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine has been extensively studied for its potential applications in scientific research. In medicinal chemistry, it has been investigated as a scaffold for the development of novel therapeutic agents, particularly as inhibitors of specific enzymes and receptors. In biology, it has been explored for its potential antimicrobial and antiviral activities. Additionally, this compound has applications in materials science, where it is used as a building block for the synthesis of advanced materials with unique properties .
Mécanisme D'action
The mechanism of action of 3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its effects. The pathways involved in its mechanism of action may include the inhibition of key enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share similar heterocyclic structures and have been studied for their potential biological activities. this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. Other similar compounds include pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine, which also exhibit diverse biological activities .
Propriétés
Formule moléculaire |
C5H3ClN4 |
|---|---|
Poids moléculaire |
154.56 g/mol |
Nom IUPAC |
3-chloro-5H-pyrrolo[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C5H3ClN4/c6-5-8-4-3(9-10-5)1-2-7-4/h1-2H,(H,7,8,10) |
Clé InChI |
UNKOJSDKKFFBDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1N=NC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















